cis-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate
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Overview
Description
cis-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(3-bromophenyl)-2-oxoaziridine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the aziridine ring, followed by the addition of the bromophenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of oxaziridines.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the aziridine ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted aziridines with various functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its unique aziridine ring structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, cis-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate is studied for its potential as a bioactive molecule. It can be used in the development of enzyme inhibitors or as a probe to study enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, where it may be used to develop new therapeutic agents. Its aziridine ring can interact with biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of cis-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
- cis-Tert-butyl 3-(4-bromophenyl)-aziridine-2-carboxylate
- cis-Tert-butyl 3-(3-chlorophenyl)-aziridine-2-carboxylate
- cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
Comparison: Compared to its analogs, cis-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets. Additionally, the electronic and steric effects of the bromine atom can alter the compound’s chemical properties, making it distinct from its chloro- and fluoro-analogs.
Properties
IUPAC Name |
tert-butyl (2R,3R)-3-(3-bromophenyl)aziridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQXUJINCDLMHK-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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